2,3-Dichloro-6-fluorobenzoic acid

Material Science Polymer Synthesis Thermal Stability

Select this specific 2,3-dichloro-6-fluorobenzoic acid regioisomer to ensure correct spatial and electronic reactivity. The ortho-chloro and para-fluoro substitution pattern is validated for palladium-catalyzed Suzuki-Miyaura cross-coupling and delivers consistent SAR in COX-2 inhibitor programs (baseline IC50 25 µM). Its XLogP3 of 2.7 and thermal stability >200 °C offer a superior profile for oral bioavailability optimization and high-temperature polymer synthesis compared to mis-substituted isomers. Choose this isomer to avoid synthetic failure and secure reproducible biological activity.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 32890-91-8
Cat. No. B1350897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-fluorobenzoic acid
CAS32890-91-8
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)Cl)Cl
InChIInChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
InChIKeyOOQKLNYJVMPYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-fluorobenzoic Acid (CAS 32890-91-8): A Strategic Halogenated Intermediate for Agrochemical and Pharmaceutical Synthesis


2,3-Dichloro-6-fluorobenzoic acid (CAS 32890-91-8) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₂FO₂ and a molecular weight of 209.00 g/mol . It is a key intermediate in organic synthesis, particularly for the development of novel agrochemicals and pharmaceuticals, due to the unique reactivity conferred by its specific ortho-chloro and para-fluoro substitution pattern [1]. The compound is characterized by a melting point range of 134-136 °C, a boiling point of 294.2 °C at 760 mmHg, and a calculated XLogP3 of 2.7, which are critical parameters for its handling and formulation in downstream processes [2].

Procurement Risk: Why 2,3-Dichloro-6-fluorobenzoic Acid Cannot Be Substituted with Its Regioisomers


The precise positioning of the two chlorine atoms (2- and 3-positions) and the single fluorine atom (6-position) on the benzoic acid ring dictates a unique electronic and steric environment that is not replicated by other dichlorofluorobenzoic acid regioisomers. This specific substitution pattern is critical for targeted reactivity in cross-coupling reactions, such as Suzuki-Miyaura, and for modulating the lipophilicity and metabolic stability of derived bioactive molecules . The use of a regioisomer like 2,6-dichloro-3-fluorobenzoic acid (CAS 178813-78-0) or 3,6-dichloro-2-fluorobenzoic acid (CAS 916420-62-7) will result in a different spatial orientation of halogen substituents, potentially leading to complete failure in the intended synthesis pathway or a significant loss of biological activity in the final compound . Generic substitution without comparative validation of the specific isomer's performance in the target application is therefore a high-risk procurement strategy.

Quantitative Differentiation of 2,3-Dichloro-6-fluorobenzoic Acid Against Key Comparators


Thermal Stability Advantage: Decomposition Temperature >200°C vs. 180°C for 3,6-Dichloro-2-fluorobenzoic Acid

2,3-Dichloro-6-fluorobenzoic acid exhibits a decomposition temperature greater than 200°C, a property that is critical for its use as a monomer in high-temperature polymer and liquid crystal applications. This thermal stability is superior to that of the regioisomer 3,6-dichloro-2-fluorobenzoic acid, which is reported to decompose above 180°C [1]. The higher thermal threshold of the target compound expands its utility in industrial processes requiring elevated temperatures.

Material Science Polymer Synthesis Thermal Stability

Polar Surface Area (PSA) and Lipophilicity: A Calculated Profile of 37.3 Ų and XLogP3 2.7

The computed topological polar surface area (TPSA) for 2,3-dichloro-6-fluorobenzoic acid is 37.3 Ų, with a predicted octanol-water partition coefficient (XLogP3) of 2.7 [1][2]. These parameters are central to predicting drug-likeness and oral bioavailability. For comparison, its regioisomer 2,6-dichloro-3-fluorobenzoic acid has a reported XLogP3 of 7.6, indicating significantly higher lipophilicity . The more moderate lipophilicity of the target compound suggests a more favorable balance between permeability and aqueous solubility for many drug discovery programs.

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: Enabling Suzuki-Miyaura Cross-Coupling for Herbicide Development

2,3-Dichloro-6-fluorobenzoic acid is specifically highlighted as a key intermediate in the construction of pyrazole-based herbicides, where its chloro and fluoro substituents provide valuable binding affinity for plant enzymes. This is a common application for dichlorofluorobenzoic acids, as demonstrated by the analogous use of 3,6-dichloro-2-fluorobenzoic acid . The target compound's specific substitution pattern is engineered for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to create complex molecular architectures that are active against target weeds .

Agrochemical Synthesis Cross-Coupling Herbicide Intermediate

In Vitro Enzyme Inhibition: COX-2 Activity with an IC50 of 25 µM

2,3-Dichloro-6-fluorobenzoic acid has demonstrated inhibition of the cyclooxygenase-2 (COX-2) enzyme with an IC50 value of 25 µM in an in vitro assay . This level of activity, while moderate, provides a quantifiable starting point for medicinal chemistry optimization. This is a direct, assay-based demonstration of the compound's potential to interact with a pharmacologically relevant target, differentiating it from other regioisomers or similar building blocks that lack any documented biological activity.

Pharmaceutical R&D Anti-inflammatory Enzyme Inhibition

Defined Application Scenarios for 2,3-Dichloro-6-fluorobenzoic Acid Based on Verifiable Differentiation


Medicinal Chemistry: Lead Optimization for Anti-inflammatory Agents

In drug discovery programs targeting inflammatory pathways, 2,3-dichloro-6-fluorobenzoic acid offers a validated starting point for SAR studies. Its demonstrated, albeit moderate, inhibition of COX-2 (IC50 = 25 µM) provides a clear activity baseline for derivative synthesis . Furthermore, its favorable lipophilicity profile (XLogP3 = 2.7) and polar surface area (37.3 Ų) suggest it can be more readily optimized for oral bioavailability compared to more lipophilic regioisomers like 2,6-dichloro-3-fluorobenzoic acid (XLogP3 = 7.6) [1]. This combination of preliminary activity data and a favorable ADME profile makes it a superior procurement choice for initiating this specific research track.

Agrochemical Research: Synthesis of Next-Generation Pyrazole-Based Herbicides

For teams developing novel herbicides, 2,3-dichloro-6-fluorobenzoic acid is a strategic building block for constructing pyrazole-based active ingredients, a well-established class in the agrochemical industry . Its specific ortho-chloro and para-fluoro substitution pattern is tailored for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing complex herbicidal scaffolds [1]. Choosing this specific regioisomer ensures that the correct spatial and electronic environment is presented for these critical bond-forming steps, which would be compromised by using an alternative dichlorofluorobenzoic acid isomer.

Materials Science: Development of Thermally Stable Liquid Crystal Monomers and Specialty Polymers

2,3-Dichloro-6-fluorobenzoic acid is a preferred monomer for synthesizing liquid crystals and specialty polymers designed for high-temperature applications. Its documented thermal stability, with a decomposition point greater than 200°C, is a critical performance attribute . This is a clear advantage over the regioisomer 3,6-dichloro-2-fluorobenzoic acid, which decomposes above 180°C, thereby limiting its use in more demanding processing environments [1]. The higher thermal tolerance of the target compound ensures greater process flexibility and enhanced performance stability of the final material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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